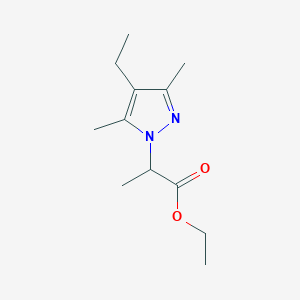

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Overview

Description

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, commonly referred to as EDMPP, is an organic compound belonging to the class of pyrazoles. It is a colorless solid with an intense, fruity odor and is soluble in many organic solvents. EDMPP has a wide range of applications in the pharmaceutical and agricultural industries, as well as in the laboratory.

Scientific Research Applications

Synthesis and Reactions

- Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been explored in various synthesis reactions. For instance, it reacted with substituted hydrazines in different solvents to form regioisomeric 3- and 5-substituted pyrazoles (Mikhed’kina et al., 2009). Another study involved its reaction with 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate to produce various pyrazole derivatives (Potapov et al., 2007).

Catalysis

- Compounds like this compound have been used in the synthesis of catalysts. For example, it was involved in the formation of Fe(II) and Ni(II) complexes which acted as catalysts for transfer hydrogenation of ketones (Magubane et al., 2017).

Molecular Structures and Polymorphism

- The compound's derivatives have been studied for their molecular structures and polymorphism. One such study focused on the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate (Minga, 2005).

Antimicrobial and Anticancer Activities

- Pyrazole derivatives, including this compound, have been evaluated for their potential antimicrobial and anticancer activities. For instance, a series of pyrazole derivatives were synthesized and assessed for these activities, showing promising results (Hafez et al., 2016).

Computational Studies

- Computational studies have also been conducted on derivatives of this compound, such as the analysis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into molecular interactions and structures (Singh et al., 2014).

Mechanism of Action

Mode of Action

The mode of action of Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is currently unknown due to the lack of specific studies on this compound . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine . Additionally, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions highlight the compound’s potential as a modulator of enzymatic activity.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase leads to enhanced cholinergic signaling, which can affect neurotransmission and synaptic plasticity . In hepatocytes, the interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other compounds, potentially leading to changes in cellular metabolism and detoxification processes . Furthermore, the compound has been shown to induce oxidative stress in certain cell types, leading to the production of reactive oxygen species and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This binding interaction is facilitated by the pyrazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues . Additionally, the compound interacts with cytochrome P450 enzymes, leading to the inhibition or activation of these enzymes depending on the specific isoform . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to the compound has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress in cells . These effects can lead to cumulative cellular damage and alterations in cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling and improve cognitive function in animal models of neurodegenerative diseases . At high doses, the compound can induce toxicity, leading to adverse effects such as hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and metabolite levels in cells . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the brain and liver . This distribution pattern can influence the compound’s pharmacological effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization can influence the compound’s interactions with enzymes and proteins, affecting its overall biochemical and cellular effects.

properties

IUPAC Name |

ethyl 2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-6-11-8(3)13-14(9(11)4)10(5)12(15)16-7-2/h10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGIDAVTNPREAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C(C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101225105 | |

| Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217863-07-4 | |

| Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217863-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1391133.png)

![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)